3-Amino-2-methyl-2-(1-methylcyclopropyl)propan-1-ol
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Overview
Description
3-Amino-2-methyl-2-(1-methylcyclopropyl)propan-1-ol is an organic compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a cyclopropyl ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-2-(1-methylcyclopropyl)propan-1-ol typically involves the reaction of 1-methylcyclopropyl ketone with ammonia and a reducing agent. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Solvent: Common solvents like ethanol or methanol.
Catalyst: Catalysts such as palladium on carbon (Pd/C) to enhance the reduction process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methyl-2-(1-methylcyclopropyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products
Oxidation: Formation of 3-amino-2-methyl-2-(1-methylcyclopropyl)propanone.
Reduction: Formation of 3-amino-2-methyl-2-(1-methylcyclopropyl)propanamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-2-methyl-2-(1-methylcyclopropyl)propan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Amino-2-methyl-2-(1-methylcyclopropyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: Similar structure but lacks the cyclopropyl ring.
3-Amino-2-methyl-1-propanol: Similar structure but with different substitution patterns.
1-Amino-2-methylpropan-2-ol: Similar structure but with different functional groups
Uniqueness
3-Amino-2-methyl-2-(1-methylcyclopropyl)propan-1-ol is unique due to the presence of the cyclopropyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound in the synthesis of novel molecules and in various research applications .
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
3-amino-2-methyl-2-(1-methylcyclopropyl)propan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-7(3-4-7)8(2,5-9)6-10/h10H,3-6,9H2,1-2H3 |
InChI Key |
NYSXUPFRJPCYPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C(C)(CN)CO |
Origin of Product |
United States |
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